What are the physical and chemical properties of Butyl 5-oxo-L-prolinate?
What are the physical and chemical properties of Butyl 5-oxo-L-prolinate?
An In-depth Technical Guide to the Physical and Chemical Properties of Butyl 5-oxo-L-prolinate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Butyl 5-oxo-L-prolinate, a key chiral intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, grounded in authoritative data and practical experimental insights.
Introduction and Nomenclature
Butyl 5-oxo-L-prolinate, a derivative of L-pyroglutamic acid, is a versatile chiral building block. L-pyroglutamic acid itself is a naturally occurring amino acid derivative found in many proteins[1]. The esterification of its carboxylic acid group with a butyl moiety enhances its utility in organic synthesis by modifying its solubility and reactivity. This guide will primarily focus on two common isomers: tert-butyl 5-oxo-L-prolinate and n-butyl 5-oxo-L-prolinate, as their properties can differ significantly.
Molecular Structure:
Caption: 2D structures of tert-Butyl and n-Butyl 5-oxo-L-prolinate.
| Identifier | tert-Butyl 5-oxo-L-prolinate | n-Butyl 5-oxo-L-prolinate |
| IUPAC Name | tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate[2] | butyl (2S)-5-oxopyrrolidine-2-carboxylate |
| Synonyms | L-Pyroglutamic acid tert-butyl ester, H-Pyr-OtBu[2] | Butyl pyroglutamate, L-Proline, 5-oxo-, butyl ester[3] |
| CAS Number | 35418-16-7[2] | 4931-68-4[3] |
| Molecular Formula | C₉H₁₅NO₃[2] | C₉H₁₅NO₃[3] |
| SMILES | CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1[2] | CCCCOC(=O)[C@@H]1CCC(=O)N1 |
| InChIKey | QXGSPAGZWRTTOT-LURJTMIESA-N[2] | QBBAJUQOYIURHA-ZETCQYMHSA-N[3] |
Physical Properties
The physical state and solubility of Butyl 5-oxo-L-prolinate are critical for its handling, storage, and application in various reaction conditions. The tert-butyl ester is a white crystalline solid at room temperature, whereas the n-butyl ester's boiling point is provided at reduced pressure, suggesting it may be a liquid or low-melting solid.
| Property | tert-Butyl 5-oxo-L-prolinate | n-Butyl 5-oxo-L-prolinate |
| Molecular Weight | 185.22 g/mol [2][4] | 185.22 g/mol [3] |
| Appearance | White solid[4] | Not specified |
| Melting Point | 102.0 to 108.0 °C[4][5] | Not specified |
| Boiling Point | 319.2 ± 35.0 °C (Predicted)[4][5] | 157-160 °C @ 1.3 Torr[3] |
| Density | 1.099 ± 0.06 g/cm³ (Predicted)[4][5] | Not specified |
| Solubility | Soluble in methanol and other organic solvents like ethanol and dimethylformamide; low solubility in water.[4][5] | Not specified, but ester structure suggests solubility in organic solvents. |
| Storage Temp. | Room Temperature, sealed in dry conditions[5] | Not specified |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is fundamental for confirming the identity and purity of Butyl 5-oxo-L-prolinate.
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Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. For tert-butyl 5-oxo-L-prolinate, characteristic peaks would include strong carbonyl (C=O) stretching vibrations for the lactam and the ester, typically in the range of 1650-1750 cm⁻¹. An N-H stretching band for the secondary amide in the lactam ring would also be expected around 3200-3300 cm⁻¹. IR spectra for this compound are available from sources such as Bio-Rad Laboratories, Inc[2].
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is essential for confirming the structure. For the tert-butyl ester, a characteristic singlet integrating to 9 protons would be observed for the tert-butyl group. The protons on the pyrrolidone ring would appear as complex multiplets. For the n-butyl ester, signals corresponding to the butyl chain (a triplet for the terminal methyl group and multiplets for the methylene groups) would be present instead of the tert-butyl singlet.
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¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbons of the ester and the lactam, as well as signals for the carbons of the butyl group and the pyrrolidone ring[2].
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) corresponding to a mass of 185.22 would be expected. Fragmentation patterns can provide further structural information, such as the loss of the butyl group. GC-MS data for tert-butyl 5-oxo-L-prolinate is available, with instrumentation noted as a Finnigan MAT Incos 50 Galaxy[2].
Chemical Properties and Reactivity
The chemical behavior of Butyl 5-oxo-L-prolinate is dictated by its two primary functional groups: the ester and the lactam (a cyclic amide).
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Stability: The compound is noted to be stable at ambient temperatures when stored in a dry, sealed container[4][5]. However, it is susceptible to hydrolysis under strong acidic or basic conditions.
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Hydrolysis: The ester linkage can be cleaved by acid- or base-catalyzed hydrolysis to yield L-pyroglutamic acid and the corresponding butanol. The lactam ring is more stable but can also be hydrolyzed under more vigorous conditions.
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Reactivity at the N-H site: The secondary amide within the lactam ring can undergo various reactions. For instance, it can be N-acylated. A common procedure involves reacting tert-butyl pyroglutamate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to afford the N-Boc protected compound[6][7]. This protection strategy is crucial in multi-step syntheses.
Experimental Protocol: Synthesis of tert-Butyl 5-oxo-L-prolinate
The following protocol is based on established acid-catalyzed esterification methods and provides a reliable pathway to synthesize the target compound in a laboratory setting[7][8]. This procedure exemplifies a direct and efficient method chosen for its use of common laboratory reagents and straightforward workup.
Objective: To synthesize tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate from L-pyroglutamic acid.
Materials:
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L-pyroglutamic acid
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tert-Butyl acetate (reagent and solvent)
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Perchloric acid (60% aqueous solution, catalyst)
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Saturated aqueous sodium bicarbonate solution
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Chloroform or Ethyl Acetate (for extraction)
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Anhydrous sodium sulfate or magnesium sulfate (drying agent)
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Argon or Nitrogen gas (for inert atmosphere)
Workflow Diagram:
Sources
- 1. N-Butoxycarbonyl-5-oxo-l-proline ethyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl 5-oxo-L-prolinate | C9H15NO3 | CID 10888648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chembk.com [chembk.com]
- 5. tert-butyl 5-oxo-L-prolinate | 35418-16-7 [amp.chemicalbook.com]
- 6. (S)-N-ALPHA-T-BUTYLOXYCARBONYL-PYROGLUTAMIC ACID T-BUTYL ESTER | 91229-91-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. D-PYROGLUTAMIC ACID TERT-BUTYL ESTER | 205524-46-5 [chemicalbook.com]



